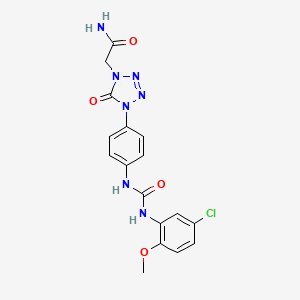![molecular formula C19H15N3O4 B2979112 N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1207020-43-6](/img/structure/B2979112.png)
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that consists of multiple aromatic rings and functional groups. This compound is intriguing to chemists and researchers due to its potential applications in various scientific fields. It has a sophisticated structure that combines pyridazine, phenyl, and dioxole components, making it a subject of interest for synthetic chemists and pharmacologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide, a multi-step synthetic route is typically required. This often involves:
Synthesis of the pyridazine component : Starting with a methyl-substituted pyridazine through nitration, reduction, and subsequent functional group manipulations.
Formation of the benzo[d][1,3]dioxole core : Constructing this moiety via cyclization reactions using suitable reagents and catalysts.
Coupling and Final Condensation : Connecting the synthesized subunits through coupling reactions (e.g., Suzuki coupling) and final condensation to form the amide bond under specific conditions (such as using dehydrating agents or catalysts to drive the reaction to completion).
Industrial Production Methods: Industrial-scale production of this compound would involve optimizing the lab-scale synthetic route to ensure cost-effectiveness, yield, and purity. Large-scale reactors and continuous flow systems might be utilized to enhance the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation : It can be oxidized at specific positions, particularly on the aromatic rings, using agents like permanganate or chromium trioxide.
Reduction : It can be reduced at the amide or aromatic sites using reagents like lithium aluminium hydride or hydrogen gas in the presence of a catalyst.
Substitution : Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the amide group, using reagents such as alkyl halides or nucleophiles.
Common Reagents and Conditions:
Oxidation : Chromium trioxide, potassium permanganate, oxygen in presence of a catalyst.
Reduction : Lithium aluminium hydride, hydrogen gas with catalysts like palladium on carbon.
Substitution : Alkyl halides, various nucleophiles, and electrophiles under appropriate conditions like heat or light.
Major Products: The major products from these reactions include oxidized derivatives, reduced forms, and substituted derivatives depending on the functional group and reaction conditions applied.
Scientific Research Applications
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry : It is used as an intermediate in the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology : Studied for its potential bioactive properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine : Investigated as a potential lead compound for drug development due to its structural diversity and potential therapeutic properties.
Industry : Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. Its effects can be attributed to the modulation of biological pathways, inhibition of enzyme activities, or binding to specific receptors. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of structural elements. Similar compounds might include:
Benzodioxole derivatives : Known for their various bioactivities and applications.
Pyridazine-based compounds : Often studied for their medicinal properties.
Amide-linked aromatic compounds : Widely used in drug design and materials science.
Similar Compounds List:
4-((6-methylpyridazin-3-yl)oxy)benzaldehyde
Benzo[d][1,3]dioxole-5-carboxylic acid
N-(4-((6-chloropyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Each of these compounds shares structural similarities but varies in specific substituents or functional groups
Properties
IUPAC Name |
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-12-2-9-18(22-21-12)26-15-6-4-14(5-7-15)20-19(23)13-3-8-16-17(10-13)25-11-24-16/h2-10H,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYKYUBXEROVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2979029.png)
![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2979032.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2979034.png)
![4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide](/img/structure/B2979036.png)
![N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2979038.png)

![ETHYL 4-(2-{[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2979043.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2979045.png)



![2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile](/img/structure/B2979050.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2979051.png)
